9-bromo-10-[4-(3,5-diphenylphenyl)phenyl]anthracene
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Overview
Description
9-bromo-10-[4-(3,5-diphenylphenyl)phenyl]anthracene is a complex organic compound that belongs to the family of anthracene derivatives. Anthracene derivatives are known for their photophysical properties and are widely used in various applications such as organic light-emitting diodes (OLEDs), fluorescent probes, and organic scintillators .
Preparation Methods
The synthesis of 9-bromo-10-[4-(3,5-diphenylphenyl)phenyl]anthracene typically involves the bromination of 10-[4-(3,5-diphenylphenyl)phenyl]anthracene. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as chloroform (CHCl3). The reaction is carried out at elevated temperatures, typically around 60°C, under a nitrogen atmosphere . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
9-bromo-10-[4-(3,5-diphenylphenyl)phenyl]anthracene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents such as organometallic compounds.
Oxidation Reactions: The compound can undergo oxidation to form anthraquinone derivatives.
Reduction Reactions: Reduction can lead to the formation of dihydroanthracene derivatives.
Common reagents used in these reactions include organolithium reagents, Grignard reagents, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
9-bromo-10-[4-(3,5-diphenylphenyl)phenyl]anthracene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of photophysical properties and as a fluorescent probe.
Medicine: Investigated for potential use in photodynamic therapy.
Industry: Utilized in the production of OLEDs and other optoelectronic devices
Mechanism of Action
The mechanism of action of 9-bromo-10-[4-(3,5-diphenylphenyl)phenyl]anthracene involves its interaction with light. The compound absorbs light and undergoes electronic excitation, leading to fluorescence. This property is exploited in various applications such as OLEDs and fluorescent probes. The molecular targets and pathways involved are primarily related to its photophysical properties .
Comparison with Similar Compounds
Similar compounds to 9-bromo-10-[4-(3,5-diphenylphenyl)phenyl]anthracene include:
- 9-phenyl-10-[4-(3,5-diphenylphenyl)phenyl]anthracene
- 9,10-diphenylanthracene
- 9,10-bis(phenylethynyl)anthracene
These compounds share similar photophysical properties but differ in their specific substituents, which can affect their fluorescence quantum yield and stability. This compound is unique due to the presence of the bromine atom, which can be further functionalized for various applications .
Properties
Molecular Formula |
C38H25Br |
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Molecular Weight |
561.5 g/mol |
IUPAC Name |
9-bromo-10-[4-(3,5-diphenylphenyl)phenyl]anthracene |
InChI |
InChI=1S/C38H25Br/c39-38-35-17-9-7-15-33(35)37(34-16-8-10-18-36(34)38)29-21-19-28(20-22-29)32-24-30(26-11-3-1-4-12-26)23-31(25-32)27-13-5-2-6-14-27/h1-25H |
InChI Key |
ASVPKCZDPKZQHX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=C2)C3=CC=C(C=C3)C4=C5C=CC=CC5=C(C6=CC=CC=C64)Br)C7=CC=CC=C7 |
Origin of Product |
United States |
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